Cas no 823-86-9 (4-Chlorophenylhydroxylamine)

4-Chlorophenylhydroxylamine structure
4-Chlorophenylhydroxylamine structure
商品名:4-Chlorophenylhydroxylamine
CAS番号:823-86-9
MF:C6H6ClNO
メガワット:143.570940494537
CID:724381
PubChem ID:69983

4-Chlorophenylhydroxylamine 化学的及び物理的性質

名前と識別子

    • Benzenamine,4-chloro-N-hydroxy-
    • N-(4-chlorophenyl)hydroxylamine
    • 4-chloro-n-hydroxyaniline
    • 4-Chlorophenylhydroxylamine
    • Benzenamine,4-chloro-N-hydroxy
    • Hydroxylamine,N-(p-chlorophenyl)
    • N-(4-chlorophenyl)-hydroxylamine acid
    • N-(p-Chlorophenyl)hydroxylamine
    • p-chloro phenylhydroxylamine
    • 4-Chloro-N-hydroxybenzenamine (ACI)
    • Hydroxylamine, N-(p-chlorophenyl)- (6CI, 7CI, 8CI)
    • 4-Chlorophenylhydroxamic acid
    • N-Hydroxy-4-chloroaniline
    • N-Hydroxy-4-chlorobenzenamine
    • NSC 166794
    • NSC 528511
    • p-Chlorophenylhydroxylamine
    • インチ: 1S/C6H6ClNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
    • InChIKey: VVQDMDRAUXFEND-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(NO)=CC=1

計算された属性

  • せいみつぶんしりょう: 143.01400
  • どういたいしつりょう: 143.014
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 81.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 32.3A^2

じっけんとくせい

  • 密度みつど: 1.409
  • ふってん: 251.7°C at 760 mmHg
  • フラッシュポイント: 106°C
  • 屈折率: 1.661
  • PSA: 32.26000
  • LogP: 2.21410

4-Chlorophenylhydroxylamine セキュリティ情報

4-Chlorophenylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C275250-50mg
4-Chlorophenylhydroxylamine
823-86-9
50mg
$ 138.00 2023-04-18
TRC
C275250-250mg
4-Chlorophenylhydroxylamine
823-86-9
250mg
$ 632.00 2023-04-18
A2B Chem LLC
AH76654-1g
4-chlorophenylhydroxylamine
823-86-9 95+%
1g
$1109.00 2024-04-19
TRC
C275250-10mg
4-Chlorophenylhydroxylamine
823-86-9
10mg
$ 707.00 2023-04-18
TRC
C275250-500mg
4-Chlorophenylhydroxylamine
823-86-9
500mg
$ 800.00 2023-09-08
TRC
C275250-2.5mg
4-Chlorophenylhydroxylamine
823-86-9
2.5mg
$ 242.00 2023-04-18
TRC
C275250-5mg
4-Chlorophenylhydroxylamine
823-86-9
5mg
$ 448.00 2023-04-18

4-Chlorophenylhydroxylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Water Solvents: Acetonitrile ,  Water
リファレンス
Nucleophilic substitution at nitrogen and carboxyl carbon of N-aryl-O-pivaloylhydroxylamines in aqueous solution: competition with SN1 solvolysis of model carcinogens
Helmick, John S.; et al, Journal of Organic Chemistry, 1991, 56(8), 2925-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium ,  Hydrazine sulfate Solvents: Ethanol ,  Water ;  1.5 min, rt → 80 °C
リファレンス
Green protocol for the rapid generation of arylhydroxylamines and hydrazoarenes in water
Pasha, Mohamed Afzal; et al, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 97-101

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Silica ;  1 h, 200 °C; 200 °C → rt
1.2 Reagents: Dimethyl sulfoxide ,  Hydrogen ,  (±)-sec-Butylamine Solvents: Isopropanol ;  100 min, 1 bar, rt
リファレンス
Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts
Takenaka, Yasumasa; et al, Green Chemistry, 2009, 11(9), 1385-1390

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
2.2 Solvents: Water ;  pH 7
リファレンス
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium ,  1H-Imidazolium, 1,3-bis[(4-ethenylphenyl)methyl]-2-methyl-, chloride (1:1), poly… Solvents: Ethanol ;  180 min, 25 °C
リファレンス
Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated polymer immobilized ionic liquid stabilized ruthenium nanoparticles
Paterson, Reece; et al, Journal of Catalysis, 2023, 417, 74-88

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine
2.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
3.2 Solvents: Water ;  pH 7
リファレンス
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydroxylamine
2.1 Reagents: Triethylamine
3.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  5-[Bis(1,1-dimethylethyl)phosphino]-1′,3′,5′-triphenyl-1,4′-bi-1H-pyrazole Solvents: Toluene ;  30 min, rt; 16 h, 80 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
4.2 Solvents: Water ;  pH 7
リファレンス
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  90 min, 40 °C
1.2 Solvents: Water ;  pH 7
リファレンス
Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling
Beaudoin, Daniel; et al, Tetrahedron Letters, 2011, 52(17), 2221-2223

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Methylhydrazine Solvents: Acetonitrile ;  3 h, 28 °C
リファレンス
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines
Kallitsakis, Michael G.; et al, Organic Letters, 2020, 22(11), 4339-4343

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Titania
リファレンス
Titania-Supported Gold Nanoparticles Catalyze the Selective Oxidation of Amines into Nitroso Compounds in the Presence of Hydrogen Peroxide
Fountoulaki, Stella; et al, Advanced Synthesis & Catalysis, 2016, 358(9), 1500-1508

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium Solvents: Tetrahydrofuran ;  2.5 h, rt
リファレンス
Selective conversion of nitroarenes using a carbon nanotube-ruthenium nanohybrid
Jawale, Dhanaji V.; et al, Chemical Communications (Cambridge, 2015, 51(9), 1739-1742

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; rt
1.3 rt; 4 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt
1.3 rt; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
リファレンス
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, 28 °C
リファレンス
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines
Kallitsakis, Michael G.; et al, Organic Letters, 2020, 22(11), 4339-4343

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Zinc
リファレンス
Synthesis and characterization of normal and N-substituted octanohydroxamic acid complexes
BenGuzzi, Salima A.; et al, Chemica Sinica, 2014, 5(3), 47-50

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Chloroperoxidase
リファレンス
The action of chloride peroxidase on 4-chloroaniline. N-oxidation and ring halogenation
Corbett, Michael D.; et al, Biochemical Journal, 1980, 187(3), 893-903

4-Chlorophenylhydroxylamine Raw materials

4-Chlorophenylhydroxylamine Preparation Products

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